

# In-Depth Technical Guide: 3-Bromo-5-methylbenzoic acid

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## Compound of Interest

Compound Name: 3-Bromo-5-methylbenzoic acid

Cat. No.: B058166

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CAS Number: 58530-13-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-methylbenzoic acid**, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of targeted drug therapies.

## Physicochemical and Spectroscopic Data

**3-Bromo-5-methylbenzoic acid** is a substituted aromatic carboxylic acid. Its bromine and methyl functional groups make it a versatile building block in organic synthesis, particularly for creating complex molecular architectures.<sup>[1]</sup>

## Identity and Physical Properties

The fundamental identifiers and physical characteristics of **3-Bromo-5-methylbenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	58530-13-5	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	[1][2]
Molecular Weight	215.04 g/mol	[2]
IUPAC Name	3-bromo-5-methylbenzoic acid	[2]
Synonyms	5-bromo-3-methylbenzoic acid, Benzoic acid, 3-bromo-5-methyl-	[2]
Appearance	White solid / white crystals	[2]
Melting Point	178-179.5 °C	[1]
Density	1.599 ± 0.06 g/cm <sup>3</sup> (at 20°C)	[1]

## Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectrum Type	Key Data Points	Source(s)
<sup>1</sup> H NMR	(400 MHz, MeOD) δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H)	[2]
LC-MS	m/z 212.9, 215 [M+H] <sup>+</sup>	[2]

## Synthesis and Reactions

The compound is typically synthesized through the oxidation of a substituted toluene derivative. Its functional groups allow for a variety of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[1]

## Experimental Synthesis Protocol: Oxidation of 1-bromo-3,5-dimethylbenzene

This protocol describes a common laboratory-scale synthesis of **3-Bromo-5-methylbenzoic acid**.

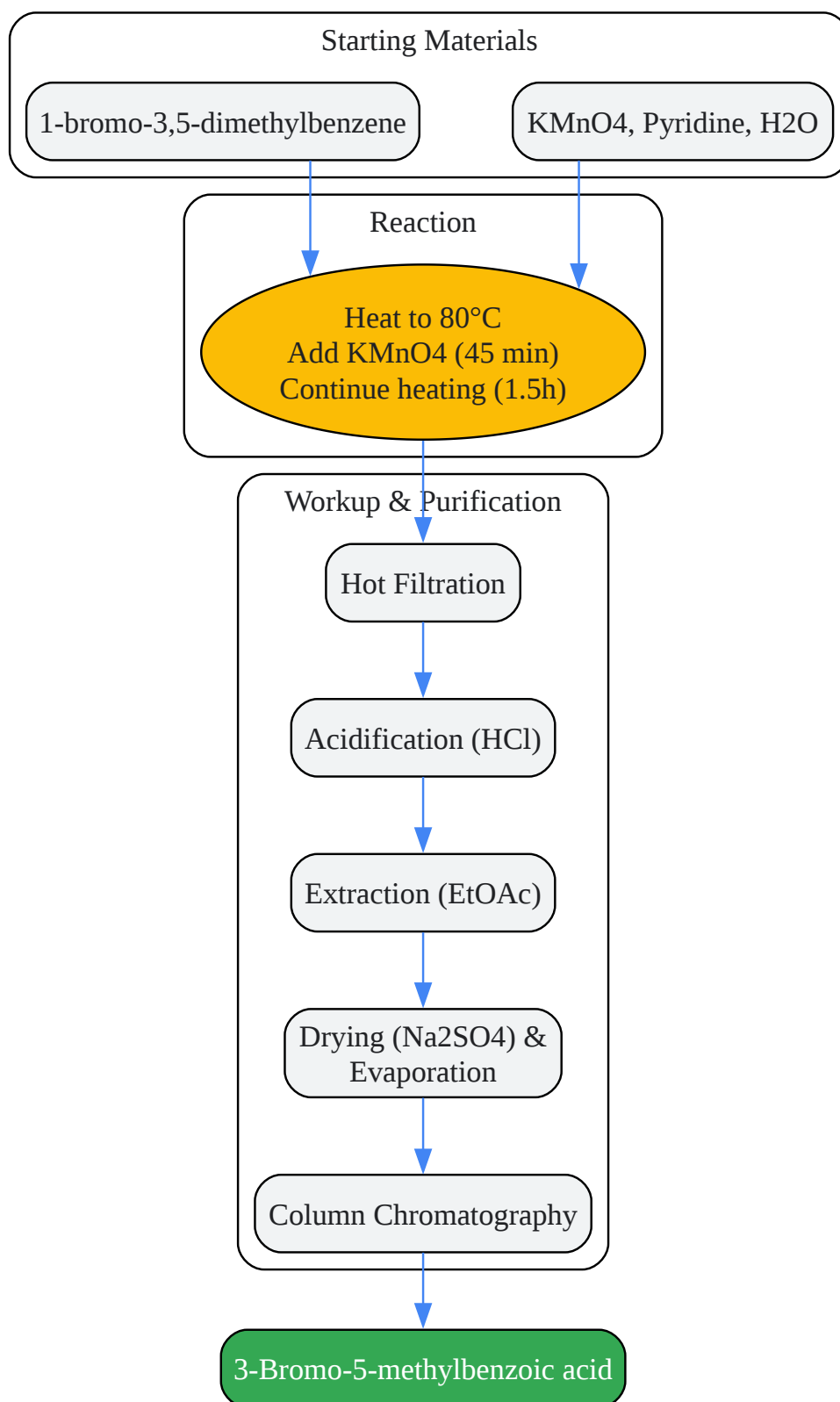
Materials:

- 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)
- Pyridine (133 mL)
- Water (H<sub>2</sub>O, 83 mL)
- Potassium permanganate (KMnO<sub>4</sub>, 25.6 g, 162 mmol)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Brine

Procedure:

- A mixture of 1-bromo-3,5-dimethylbenzene, pyridine, and water is heated to 80°C in a suitable reaction vessel.<sup>[2]</sup>
- Potassium permanganate is added to the heated solution in portions over a period of 45 minutes.<sup>[2]</sup>
- After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.<sup>[2]</sup>
- The hot solution is then filtered to remove manganese dioxide precipitate.
- The filtrate is cooled and then acidified by the addition of concentrated hydrochloric acid.
- The resulting aqueous solution is extracted multiple times with Ethyl Acetate.

- The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.<sup>[2]</sup>
- The solvent is removed by evaporation under reduced pressure (in vacuo).
- The crude residue is purified by column chromatography to yield **3-Bromo-5-methylbenzoic acid** as a white solid.<sup>[2]</sup>

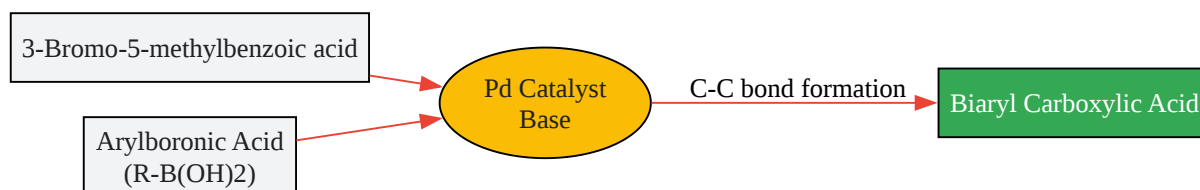


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Synthesis Workflow for **3-Bromo-5-methylbenzoic acid**.

## Key Reactions: Suzuki-Miyaura Coupling

**3-Bromo-5-methylbenzoic acid** is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid). This reaction is fundamental to its utility in drug development for constructing biaryl structures, which are common motifs in biologically active molecules.



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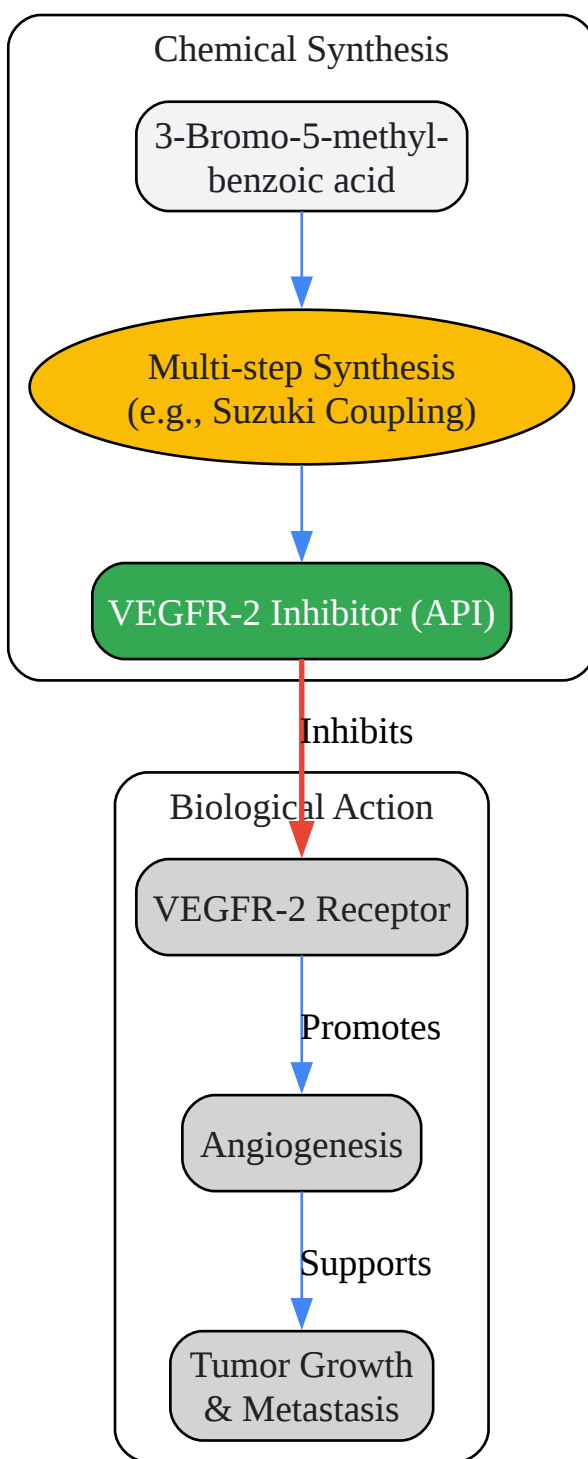
General scheme for a Suzuki-Miyaura coupling reaction.

## Applications in Drug Discovery and Development

The primary application of **3-Bromo-5-methylbenzoic acid** is as a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[3] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.

### Intermediate for VEGFR-2 Inhibitors

A significant application is in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4] VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis. By inhibiting VEGFR-2, the angiogenic signaling cascade can be disrupted, thereby impeding tumor progression. **3-Bromo-5-methylbenzoic acid** serves as a precursor for constructing the core scaffolds of these inhibitor molecules.[4]



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Role of **3-Bromo-5-methylbenzoic acid** in VEGFR-2 Inhibition.

## Other Applications

Beyond oncology, this compound is a valuable intermediate for:

- **Agrochemicals:** Used in the development of active ingredients for crop protection products.  
[\[1\]](#)
- **Medicinal Chemistry:** Employed in designing drug candidates that target central nervous system (CNS) disorders and inflammation.[\[1\]](#)
- **Specialty Polymers:** Utilized in the preparation of specialized polymers.[\[1\]](#)

## Safety and Handling

Proper handling of **3-Bromo-5-methylbenzoic acid** is essential due to its toxicological profile.

## GHS Hazard Classification

According to the Globally Harmonized System (GHS), the compound is classified as follows:

Hazard Class	GHS Code	Signal Word	Description
Acute Toxicity, Oral	H301	Danger	Toxic if swallowed
Hazardous to the Aquatic Environment, Acute Hazard	H400	Warning	Very toxic to aquatic life

Source:[\[5\]](#)

## Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Engineering Controls:** Use only in a well-ventilated area, such as a fume hood.
- **Handling:** Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.



- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.
- **Disposal:** Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment.

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## References

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